molecular formula C10H7N3O4 B2524828 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid CAS No. 22758-02-7

1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No. B2524828
CAS RN: 22758-02-7
M. Wt: 233.183
InChI Key: DDHVZJQKNVXDNX-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid, also known as PTDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PTDA is a heterocyclic compound that contains a triazole ring and two carboxylic acid groups. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has been used in various scientific research applications, including the development of new materials, such as metal-organic frameworks (MOFs), and as a building block for the synthesis of other compounds. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In addition, this compound has been studied for its potential applications in drug delivery and as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. This compound has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are enzymes involved in the folate cycle and the synthesis of DNA, respectively. This compound may also interact with other cellular targets, such as proteins and nucleic acids, to exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects and to decrease the levels of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid in lab experiments is its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize using various methods. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some research areas.

Future Directions

There are several future directions for 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid research, including the development of new materials and the synthesis of other compounds using this compound as a building block. This compound may also be studied further for its potential applications in drug delivery and as an anticancer agent. In addition, the mechanism of action of this compound should be further elucidated to better understand its effects on cellular targets. This compound may also be studied further for its potential applications in other areas, such as immunology and neurology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has been used in various scientific research applications, and there are several future directions for this compound research. This compound shows promise as a building block for the synthesis of new materials and as a potential anticancer agent, among other applications.

Synthesis Methods

1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized using various methods, including the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid with acetic anhydride in the presence of phosphoric acid. This compound can also be synthesized using a one-pot, three-component reaction of 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, maleic anhydride, and acetic anhydride in the presence of a catalyst.

properties

IUPAC Name

1-phenyltriazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)7-8(10(16)17)13(12-11-7)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHVZJQKNVXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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